(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)(3-nitrophenyl)methanone
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Description
(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)(3-nitrophenyl)methanone is a useful research compound. Its molecular formula is C11H11N3O3S and its molecular weight is 265.29. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These receptors play a significant role in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways, leading to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to have various biological activities, suggesting that they can cause a range of molecular and cellular effects .
Biological Activity
The compound (2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)(3-nitrophenyl)methanone represents a class of imidazole derivatives that have garnered attention for their diverse biological activities. This article provides an overview of the biological activity associated with this compound, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C12H12N4O3S
- Molecular Weight : 284.31 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Its imidazole ring is known to participate in hydrogen bonding and coordination with metal ions, which can influence enzyme activity and receptor binding.
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazole derivatives, including our compound of interest. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (breast) | 0.19 | Induction of apoptosis |
HeLa (cervical) | 0.23 | Cell cycle arrest in G2/M phase |
A549 (lung) | 0.08 | Inhibition of tubulin polymerization |
These compounds often induce apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins.
Antimicrobial Activity
Imidazole derivatives have also demonstrated antimicrobial properties. The compound's ability to disrupt microbial cell membranes and inhibit nucleic acid synthesis has been noted in various studies. For example:
- Bacterial Strains Tested : E. coli, S. aureus
- Minimum Inhibitory Concentration (MIC) : Ranges from 32 to 128 µg/mL depending on the strain.
Anti-inflammatory Effects
Research indicates that imidazole derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases.
Case Studies
-
Study on Anticancer Properties :
- A study published in MDPI evaluated a series of imidazole derivatives against human cancer cell lines, reporting that compounds with a similar structure exhibited IC50 values in the low micromolar range, indicating strong anticancer activity. The study highlighted the importance of substituents on the imidazole ring in enhancing biological activity .
- Antimicrobial Evaluation :
Properties
IUPAC Name |
(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)-(3-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3S/c1-18-11-12-5-6-13(11)10(15)8-3-2-4-9(7-8)14(16)17/h2-4,7H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZELZUGIOAMZFQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NCCN1C(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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